molecular formula C11H15NO B13327113 4-Cyclobutoxy-2-methylaniline

4-Cyclobutoxy-2-methylaniline

Cat. No.: B13327113
M. Wt: 177.24 g/mol
InChI Key: KRLUYHWGZIXOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutoxy-2-methylaniline is an organic compound with the molecular formula C₁₁H₁₅NO. It is a derivative of aniline, featuring a cyclobutoxy group and a methyl group attached to the aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-2-methylaniline typically involves the nucleophilic substitution of an appropriate aniline derivative. One common method is the reaction of 4-chloro-2-methylaniline with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxy-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into cyclobutoxy-2-methylaniline derivatives with different oxidation states.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while nitration can produce nitro-substituted aniline derivatives.

Scientific Research Applications

4-Cyclobutoxy-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-2-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclobutoxy-2-chloroaniline
  • 4-Cyclobutoxy-2-nitroaniline
  • 4-Cyclobutoxy-2-aminophenol

Uniqueness

4-Cyclobutoxy-2-methylaniline is unique due to the presence of both a cyclobutoxy group and a methyl group on the aniline ring. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-cyclobutyloxy-2-methylaniline

InChI

InChI=1S/C11H15NO/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9H,2-4,12H2,1H3

InChI Key

KRLUYHWGZIXOCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.